6-Methyl-1-oxido-pyrazin-1-ium-2-carboxylic acid
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Overview
Description
6-methyl-1-oxido-pyrazin-1-ium-2-carboxylic acid is a pyrazinecarboxylic acid.
Scientific Research Applications
Crystal Structure Analysis
- Supramolecular Synthons in Crystal Engineering: The crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids were analyzed to understand the recurrence of carboxylic acid-pyridine supramolecular synthon V. This synthon, formed by specific hydrogen bonds, plays a crucial role in self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids. Such insights are vital for future crystal engineering strategies (Vishweshwar et al., 2002).
Synthesis and Chemical Transformation
- Synthesis of Esters: A novel one-pot condensation process was described for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, which could have implications in chemical synthesis and drug development (Illgen et al., 2004).
- Derivative Synthesis: The synthesis of derivatives such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives was achieved. These compounds could be used for further transformations, potentially leading to new chemical entities (Prokopenko et al., 2010).
Biological Activity and Pharmacology
- Antimicrobial Activity: A series of compounds synthesized from pyrazinecarboxylic acids were evaluated for antimycobacterial, antifungal, and photosynthesis-inhibiting activity. Some derivatives showed significant activity, suggesting their potential in antimicrobial applications (Doležal et al., 2006).
Chemical Reactivity and Properties
- Synthesis and Structural Analysis: Studies on pyrazines, including the synthesis of pyrazinecarboxylic acids and their derivatives, offer insights into the chemical reactivity and properties of these compounds. Such knowledge is essential for their application in various fields, including pharmaceuticals and material science (Sato et al., 1982).
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
6-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-3-5(6(9)10)8(4)11/h2-3H,1H3,(H,9,10) |
InChI Key |
DNRXJHATQULEHC-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=[N+]1[O-])C(=O)O |
Canonical SMILES |
CC1=CN=CC(=[N+]1[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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